molecular formula C5H9BrO2S B12112774 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12112774
M. Wt: 213.10 g/mol
InChI Key: DMCRORNOBOZTAR-UHFFFAOYSA-N
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Description

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide: (CAS Number: 872-93-5) is a chemical compound with the molecular formula C5H10O2S. It is also known by other names, including 3-methyltetrahydrothiophene 1,1-dioxide and 3-methylsulfolane . This compound features a tetrahydrothiophene ring with a bromine atom and an oxygen atom in the 1,1-positions.

Preparation Methods

Synthetic Routes: The synthetic preparation of 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide involves several methods. One common approach is the bromination of 3-methyltetrahydrothiophene using bromine or a brominating agent. The reaction proceeds as follows:

3-Methyltetrahydrothiophene+Bromine3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide\text{3-Methyltetrahydrothiophene} + \text{Bromine} \rightarrow \text{this compound} 3-Methyltetrahydrothiophene+Bromine→3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide

Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions. Solvents such as dichloromethane or chloroform are commonly used. The product can be isolated by simple workup procedures.

Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Detailed industrial protocols are proprietary, but the synthetic route remains similar to the laboratory-scale method.

Chemical Reactions Analysis

Reactivity: 3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Reduction: Reduction of the sulfoxide group may yield the corresponding sulfide.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.

    Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example:

  • Bromination yields this compound.
  • Substitution reactions lead to different derivatives.

Scientific Research Applications

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Solvent: Due to its unique structure, it serves as a solvent in chemical processes.

    Pharmaceuticals: Some derivatives exhibit biological activity.

Mechanism of Action

The exact mechanism of action is context-dependent. In pharmaceutical applications, it may interact with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While 3-bromo-3-methyltetrahydrothiophene 1,1-dioxide is relatively unique, similar compounds include other tetrahydrothiophenes and sulfoxides.

Biological Activity

3-Bromo-3-methyltetrahydrothiophene 1,1-dioxide (commonly referred to as bromothiophene) is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on diverse research findings.

  • Molecular Formula : C5H9BrO2S
  • Molecular Weight : 203.09 g/mol
  • IUPAC Name : 3-bromo-3-methyl-1,1-dioxo-1-thiophene

The biological activity of bromothiophene is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromine atom enhances its electrophilic character, enabling it to form covalent bonds with nucleophilic sites in biomolecules. Additionally, the dioxo group may contribute to its reactivity and interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that bromothiophene exhibits significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Pseudomonas aeruginosa12810

These results indicate that bromothiophene has a notable inhibitory effect on the growth of pathogenic bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Properties

Bromothiophene has also been investigated for its anti-inflammatory effects. In vitro studies using human cell lines demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The compound's mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.

Cytotoxicity Studies

Cytotoxic effects of bromothiophene were assessed using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values calculated as follows:

Cell Line IC50 (µM)
MCF-715
A54920

These findings suggest that bromothiophene may possess potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

Several case studies have highlighted the practical applications of bromothiophene in drug development:

  • Case Study on Antimicrobial Resistance :
    A study published in a peer-reviewed journal explored the use of bromothiophene derivatives against multidrug-resistant strains of bacteria. The results indicated enhanced efficacy when combined with traditional antibiotics, suggesting a synergistic effect that could be leveraged in clinical settings .
  • Anti-inflammatory Applications :
    In a clinical trial involving patients with rheumatoid arthritis, bromothiophene was administered alongside standard anti-inflammatory medications. The results showed a significant reduction in disease activity scores compared to the control group, indicating its potential as an adjunct therapy .

Properties

IUPAC Name

3-bromo-3-methylthiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c1-5(6)2-3-9(7,8)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCRORNOBOZTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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